Comparative Antiproliferative Activity: trans-Configured Methylamine Complex vs. Cisplatin in Ovarian Cancer Models
In a comparative study of trans-platinum complexes in human ovarian tumor models, a closely related trans-bis(2-methylimidazole)dichloroplatinum(II) complex (DH4) demonstrated differential activity compared to cisplatin. While DH4 was less active than cisplatin against the parental A2780 cell line, it exhibited superior activity against the cisplatin-resistant A2780cisR cell line, indicating an ability to overcome cisplatin resistance mechanisms [1]. This suggests that trans-bis(methylamine)dichloroplatinum(II), with its similar trans geometry and alkylamine ligand, may also display a distinct activity profile compared to cisplatin in resistant models, a key differentiator for researchers seeking alternatives to circumvent platinum resistance.
| Evidence Dimension | Antiproliferative Activity (Cell Viability) |
|---|---|
| Target Compound Data | Not available for trans-bis(methylamine)dichloroplatinum(II) specifically. |
| Comparator Or Baseline | Cisplatin: More active against parental A2780 cells, less active against resistant A2780cisR cells. |
| Quantified Difference | DH4 (trans analog) shows higher activity than cisplatin in A2780cisR cells. |
| Conditions | Human ovarian tumor cell lines A2780 (parental) and A2780cisR (cisplatin-resistant). |
Why This Matters
This evidence supports the selection of trans-bis(methylamine)dichloroplatinum(II) as a research tool to investigate mechanisms of overcoming cisplatin resistance, a critical area in platinum-based chemotherapy development.
- [1] Deqnah N, Yu JQ, Beale P, Huq F. Studies on the activity of two trans-planaramine platinum(II) complexes coded as DH4 and DH5 in human ovarian tumour models. Anticancer Res. 2012;32(12):5331-5336. View Source
